

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-nicotinic acid methyl ester

Cat. No.: B041495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-dimethyl-nicotinic acid methyl ester**, a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential biological activities based on its structural relation to nicotinic acid.

Core Compound Properties

2,6-Dimethyl-nicotinic acid methyl ester, also known as methyl 2,6-dimethyl-3-pyridinecarboxylate, is a derivative of nicotinic acid (Vitamin B3). Its chemical structure is characterized by a pyridine ring with methyl groups at positions 2 and 6, and a methyl ester group at position 3.

Property	Data
Molecular Weight	165.19 g/mol
Chemical Formula	C ₉ H ₁₁ NO ₂
CAS Number	127067-18-9
Appearance	White to off-white solid
Primary Use	Intermediate in medicinal chemistry and heterocyclic compound synthesis

Synthesis and Experimental Protocols

The synthesis of **2,6-dimethyl-nicotinic acid methyl ester** is primarily achieved through the esterification of 2,6-dimethyl-nicotinic acid. Below are detailed experimental protocols for common synthetic routes.

Protocol 1: Fischer Esterification of 2,6-Dimethyl-nicotinic Acid

This classic method involves the acid-catalyzed esterification of the parent carboxylic acid with methanol.

Materials:

- 2,6-dimethyl-nicotinic acid
- Anhydrous methanol (CH₃OH)
- Concentrated sulfuric acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Suspend 2,6-dimethyl-nicotinic acid in anhydrous methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude **2,6-dimethyl-nicotinic acid methyl ester**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis from 2-Methyl-5-ethylpyridine

This alternative route involves the oxidation of 2-methyl-5-ethylpyridine followed by in-situ esterification.

Materials:

- 2-methyl-5-ethylpyridine
- Sulfuric acid (H_2SO_4)
- Nitric acid (HNO_3)

- Methanol (CH₃OH)
- Ammonium hydroxide (NH₄OH)
- Chloroform

Procedure:

- React 5-ethyl-2-methylpyridine with sulfuric acid.
- This mixture is then reacted with nitric acid at an elevated temperature to form 6-methylnicotinic acid.^[1] A side reaction can lead to the formation of isocinchomeric acid diester.^[2]
- The resulting 6-methylnicotinic acid is then esterified using methanol.^[1]
- The reaction mixture is neutralized with ammonium hydroxide.^[1]
- The product is extracted using chloroform.^[1]
- The chloroform is distilled off, followed by high vacuum distillation to obtain the final product.
^[1]

Analytical Methodologies

The purity and identity of **2,6-dimethyl-nicotinic acid methyl ester** are typically assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reliable method for monitoring reaction progress and assessing final product purity.

- Column: A reverse-phase C18 column is suitable.
- Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., acetic acid) can be used for optimal separation.
- Detection: UV detection at a wavelength around 263 nm is appropriate for the pyridine ring system.

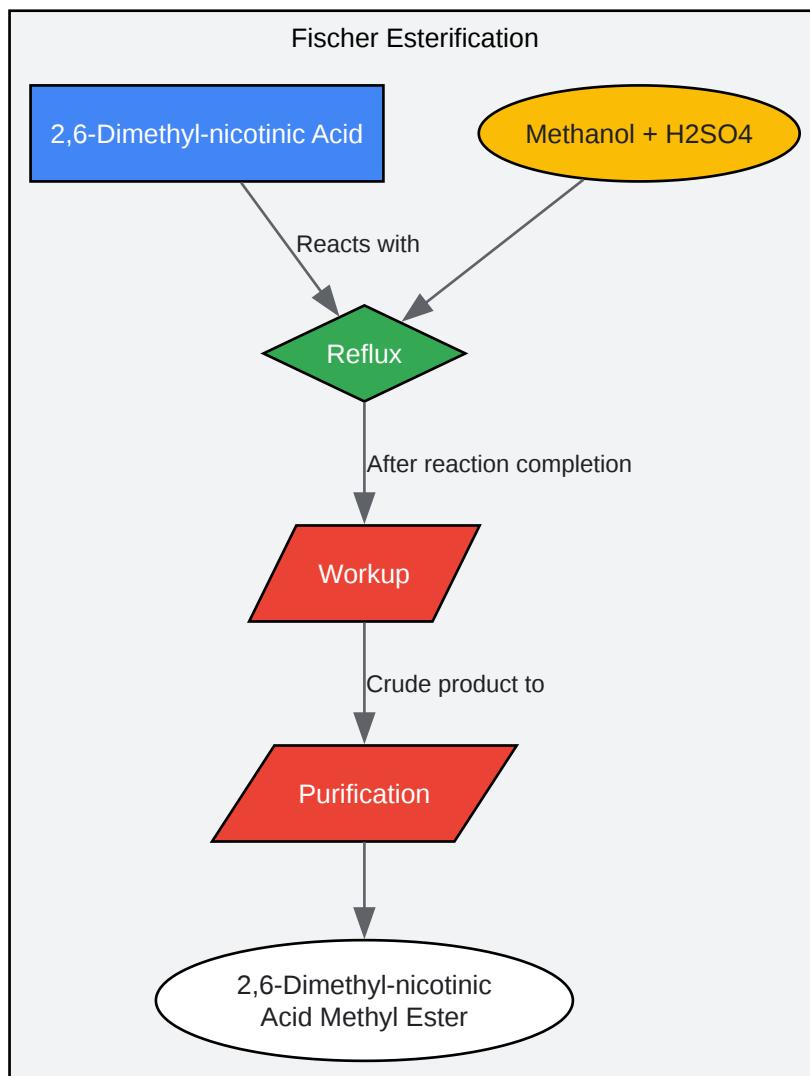
- Internal Standard: For quantitative analysis, a structurally similar compound like 6-methyl nicotinic acid can be used as an internal standard.[3][4]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are crucial for structural confirmation. Expected ^1H NMR signals would include singlets for the two methyl groups on the pyridine ring, a singlet for the methyl ester protons, and signals for the aromatic protons on the pyridine ring.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

Biological Activity and Signaling Pathways

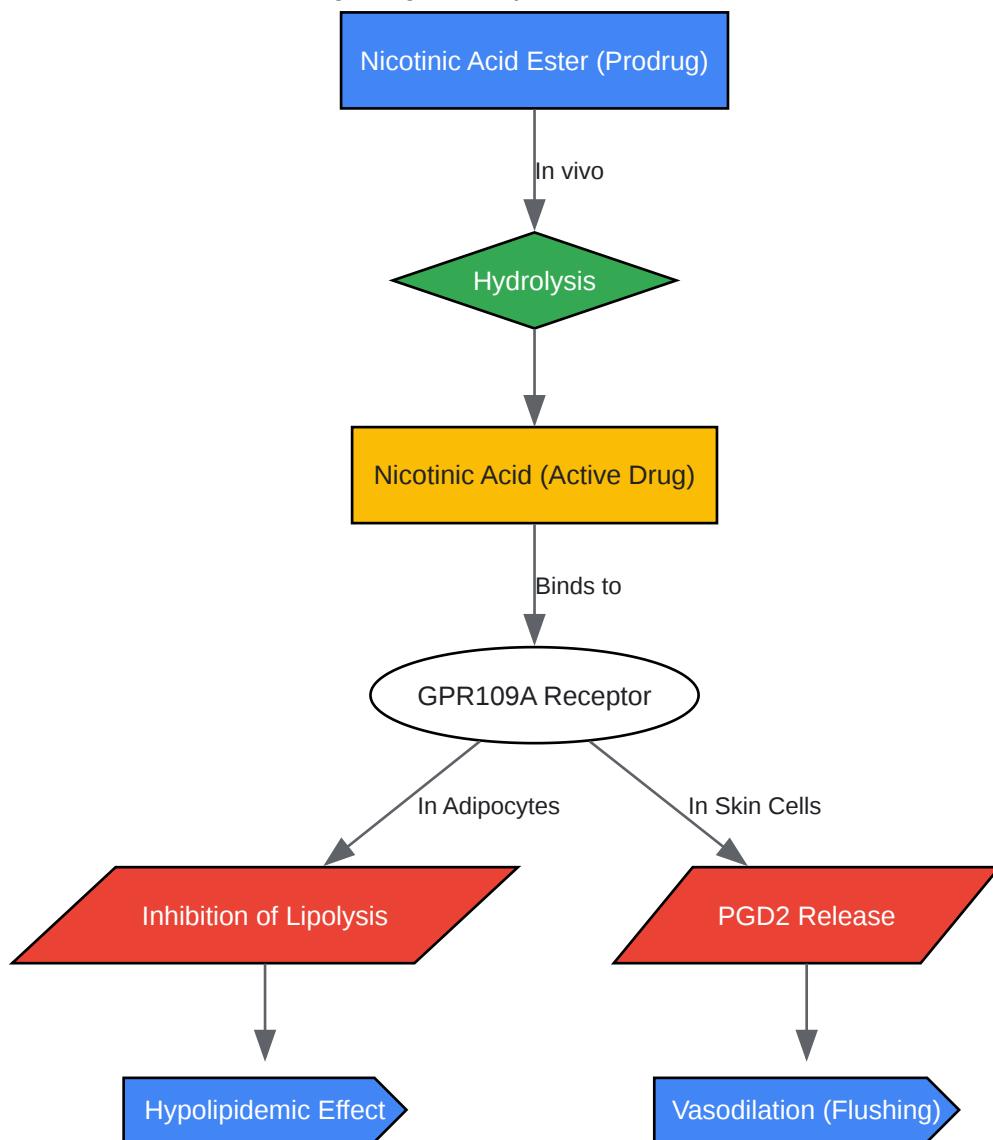
While specific studies on the biological activity of **2,6-dimethyl-nicotinic acid methyl ester** are limited, its activity can be inferred from its structural similarity to other nicotinic acid esters. [5] These esters often act as prodrugs, being hydrolyzed in the body to nicotinic acid.[5]


The primary mechanism of action for nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).[5] This receptor is expressed in adipocytes and immune cells.[5] The activation of GPR109A in adipocytes leads to an inhibition of lipolysis, which contributes to the hypolipidemic effects of nicotinic acid.[5] In skin cells, GPR109A activation mediates the release of prostaglandin D2 (PGD2), causing vasodilation, which is perceived as skin flushing.[5]

Derivatives of nicotinic acid have also been investigated for their anti-inflammatory and antimicrobial properties.[2][6]

Visualizations

Synthesis Workflow


Synthesis Workflow for 2,6-Dimethyl-nicotinic Acid Methyl Ester

[Click to download full resolution via product page](#)

Caption: A flowchart of the Fischer esterification synthesis route.

General Signaling Pathway of Nicotinic Acid Esters

General Signaling Pathway of Nicotinic Acid Esters

[Click to download full resolution via product page](#)

Caption: The activation pathway of the GPR109A receptor by nicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041495#2-6-dimethyl-nicotinic-acid-methyl-ester-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

